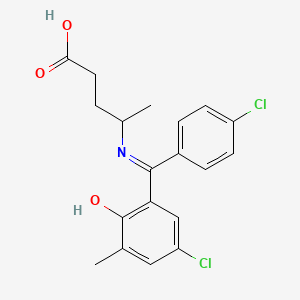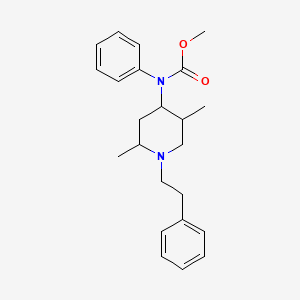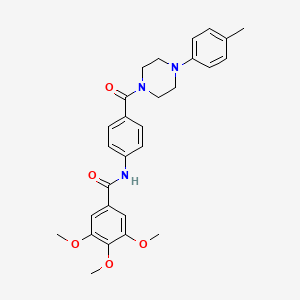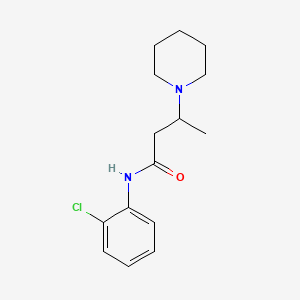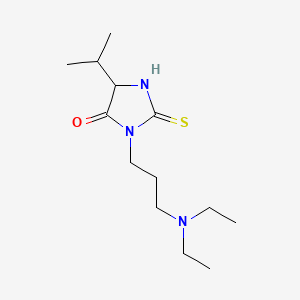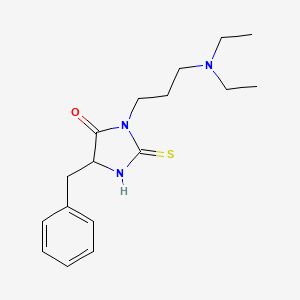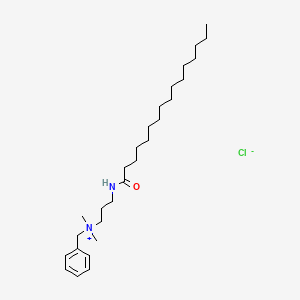
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸ヒドラジド塩酸塩は、独特な構造を持つ複雑な有機化合物です。多くの生物活性分子に見られる一般的な構造モチーフであるプリン環系が存在することを特徴としています。
準備方法
合成経路と反応条件
8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸ヒドラジド塩酸塩の合成には、通常、複数のステップが関与します。出発物質は多くの場合、プリン誘導体であり、一連の化学変換を経て、チオ基とヒドラジド基が導入されます。これらの反応で一般的に使用される試薬には、塩化チオニル、ヒドラジン水和物、無水酢酸などがあります。反応条件は、目的の生成物を高純度で得るために、多くの場合、制御された温度とpHを必要とします。
工業生産方法
工業的な設定では、この化合物の生産は、大規模なバッチ反応を含む場合があります。プロセスは、収量を最大化し、不純物を最小限に抑えるように最適化されています。結晶化やクロマトグラフィーなどの技術が、最終生成物を精製するために使用されます。自動化された反応器と連続フローシステムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸ヒドラジド塩酸塩は、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化されることができます。
還元: 還元反応は、チオ基をチオールに変換するか、ヒドラジドをアミンに変換することができます。
置換: ヒドラジド基は、求核置換反応に関与し、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤などがあります。反応条件は、目的の変換に応じて異なりますが、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を必要とします。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性があり、還元はチオールまたはアミンを生成する可能性があります。置換反応は、さまざまな官能基を持つ幅広い誘導体をもたらす可能性があります。
科学研究アプリケーション
8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸ヒドラジド塩酸塩は、いくつかの科学研究アプリケーションを持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害とタンパク質相互作用の研究に使用することができます。そのプリン環系はヌクレオチドに似ているため、生化学研究に役立ちます。
医学: 特に特定の酵素または受容体の阻害剤としての薬物開発における潜在的な用途。その構造は、薬理学的特性を高めることができる修飾を可能にします。
産業: 特殊化学品や材料の製造に使用されます。そのユニークな特性は、さまざまな産業プロセスに適しています。
科学的研究の応用
Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound can be used in studies of enzyme inhibition and protein interactions. Its purine ring system is similar to that of nucleotides, making it useful in biochemical research.
Medicine: Potential applications in drug development, particularly as an inhibitor of specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸ヒドラジド塩酸塩の作用機序は、特定の分子標的との相互作用を含みます。プリン環系は酵素または受容体に結合し、その活性を阻害することができます。チオ基とヒドラジド基は、標的分子と共有結合を形成し、安定な複合体の形成につながる可能性があります。これらの相互作用は、正常な細胞プロセスを阻害し、この化合物を潜在的な治療薬にする可能性があります。
類似の化合物との比較
類似の化合物
- 8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸ヒドラジド
- 8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸メチル
- 8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸エチル
ユニークさ
8-(メチルスルファニル)-2,6-ジオキソ-1,3-ジメチル-2,3,6,7-テトラヒドロプリン-8-イル酢酸ヒドラジド塩酸塩のユニークさは、官能基の組み合わせにあります。チオ基とヒドラジド基の両方が存在することは、幅広い化学変換と生物学的標的との相互作用を可能にします。これは、研究および産業用途のための貴重な化合物にします。
類似化合物との比較
Similar Compounds
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, methyl ester
- Acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, ethyl ester
Uniqueness
The uniqueness of acetic acid, ((2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)thio)-, hydrazide, monohydrochloride lies in its combination of functional groups. The presence of both thio and hydrazide groups allows for a wide range of chemical transformations and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
130366-25-5 |
|---|---|
分子式 |
C9H13ClN6O3S |
分子量 |
320.76 g/mol |
IUPAC名 |
2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H12N6O3S.ClH/c1-14-6-5(7(17)15(2)9(14)18)11-8(12-6)19-3-4(16)13-10;/h3,10H2,1-2H3,(H,11,12)(H,13,16);1H |
InChIキー |
FLCCWXVXNORWQS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


